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Compound of Interest

Compound Name:
5-Nitrobenzo[d]oxazole-2(3H)-

thione

Cat. No.: B1300290 Get Quote

Introduction
5-Nitrobenzo[d]oxazole-2(3H)-thione is a heterocyclic organic compound of significant

interest in medicinal chemistry and organic synthesis.[1] With the molecular formula

C₇H₄N₂O₃S, this compound serves as a key chemical intermediate, notably in the synthesis of

NOX4 inhibitors which are investigated for the treatment of diseases involving reactive oxygen

species (ROS), such as fibrosis.[2] Its unique electronic properties, stemming from the

benzoxazole core with nitro and thione functional groups, also make it a candidate for use as a

fluorescent probe.[1]

Understanding the solubility of this compound in various organic solvents is critical for its

application in synthesis, purification, formulation, and screening. This document provides a

technical overview of the known properties of 5-Nitrobenzo[d]oxazole-2(3H)-thione, a

detailed experimental protocol for determining its thermodynamic solubility, and a contextual

diagram of its role in therapeutic pathways.

Physicochemical Properties
A summary of the key physicochemical properties for 5-Nitrobenzo[d]oxazole-2(3H)-thione
(CAS: 22876-21-7) is presented below. These parameters are essential for predicting its

behavior in different solvent systems.
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Property Value Source

Molecular Formula C₇H₄N₂O₃S [2][3]

Molecular Weight 196.18 g/mol [2][3]

Appearance Yellow to orange solid [1]

Melting Point 244-245 °C [2]

Predicted pKa 8.90 ± 0.20 [2]

Relative Density 1.65 g/cm³ [2][3]

Solubility Profile
Quantitative solubility data for 5-Nitrobenzo[d]oxazole-2(3H)-thione in a comprehensive

range of organic solvents is not extensively reported in publicly available literature. However,

based on its chemical structure—containing a polar nitro group, a hydrogen-bonding thione

group, and a rigid aromatic system—a qualitative solubility profile can be inferred. A structurally

related compound, 5-chlorobenzo[d]oxazole-2(3H)-thione, is noted to have low solubility in

water but some solubility in organic solvents.[4]
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Solvent Class Example Solvents Predicted Solubility Rationale

Polar Aprotic
DMSO, DMF,

Acetonitrile
High to Moderate

Capable of strong

dipole-dipole

interactions with the

nitro group and the

polarizable thione

group.

Polar Protic Ethanol, Methanol Moderate to Low

Can act as hydrogen

bond donors and

acceptors, but the

large, nonpolar core

may limit extensive

solvation.

Nonpolar Hexane, Toluene Very Low

Lacks favorable

interactions with the

polar functional

groups of the

molecule. The high

crystal lattice energy,

suggested by the high

melting point, would

be difficult to

overcome.

Chlorinated
Dichloromethane,

Chloroform
Low

May offer some

solubility due to

polarity but are

generally less

effective than polar

aprotic solvents for

highly crystalline,

polar compounds.
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Experimental Protocol: Thermodynamic Solubility
Determination
To obtain precise and reliable solubility data, the shake-flask method is the recommended

standard, providing thermodynamic equilibrium solubility.[5][6] The following protocol details

this procedure.

Objective: To determine the equilibrium solubility of 5-Nitrobenzo[d]oxazole-2(3H)-thione in a

selected organic solvent at a controlled temperature.

Materials:

5-Nitrobenzo[d]oxazole-2(3H)-thione (purity >98%)

Selected organic solvent (HPLC grade)

Scintillation vials or glass flasks with screw caps

Orbital shaker with temperature control

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-

Vis)

Volumetric flasks and pipettes

Analytical balance

Procedure:

Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it

is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards of

known concentrations through serial dilution.

Sample Preparation: Add an excess amount of solid 5-Nitrobenzo[d]oxazole-2(3H)-thione
to a vial containing a known volume of the test solvent. An excess is confirmed by the
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presence of undissolved solid material at the end of the experiment.[6]

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g.,

25 °C). Shake the samples for a sufficient duration to reach equilibrium, typically 24 to 48

hours.[6]

Sample Separation: After equilibration, allow the vials to stand undisturbed for at least 2

hours to let the excess solid settle. Carefully withdraw a sample from the supernatant.

Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any

remaining particulate matter. This step is critical to prevent artificially high results.

Dilution: Dilute the filtered saturate solution with the mobile phase to a concentration that

falls within the range of the prepared calibration standards.

HPLC Analysis: Analyze the calibration standards and the diluted sample solution by HPLC.

The concentration is determined by comparing the peak area of the sample to the calibration

curve.

Calculation: Calculate the solubility by multiplying the concentration obtained from the HPLC

analysis by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Diagrams and Workflows
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps of the shake-flask method for determining

thermodynamic solubility.
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6. Calculate Solubility
from Calibration Curve

Result:
Thermodynamic Solubility
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Caption: Workflow for thermodynamic solubility measurement.

Signaling Pathway Context: NOX4 Inhibition
5-Nitrobenzo[d]oxazole-2(3H)-thione is a building block for NOX4 inhibitors. This diagram

illustrates the mechanism of action for such an inhibitor in the context of fibrosis.
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Caption: Role of NOX4 in fibrosis and intervention point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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